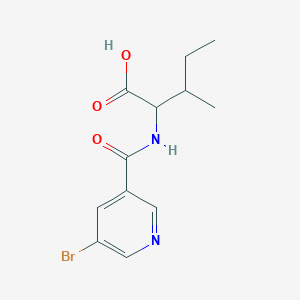
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes an iodo-substituted phenyl ring and a hexahydropyrimidine-dione core
Preparation Methods
The synthesis of 1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the iodination of 4-methylphenyl derivatives, followed by cyclization reactions to form the hexahydropyrimidine-dione core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The iodo group and the hexahydropyrimidine-dione core play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
1-(3-Iodo-4-methyl-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
N-(3-Iodo-4-methyl-phenyl)pyrazine-2-carboxamide: This compound also contains an iodo-substituted phenyl ring and is studied for its antimicrobial properties.
3-Iodo-4-methylaniline: A simpler compound with similar substitution patterns, used as an intermediate in organic synthesis.
N-(3-Iodo-4-methyl-phenyl)-3-(4-isobutyl-phenyl)-acrylamide: Another compound with an iodo-substituted phenyl ring, used in medicinal chemistry research.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13IN2O2 |
|---|---|
Molecular Weight |
344.15 g/mol |
IUPAC Name |
1-(3-iodo-4-methylphenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13IN2O2/c1-7-3-4-9(5-10(7)13)15-6-8(2)11(16)14-12(15)17/h3-5,8H,6H2,1-2H3,(H,14,16,17) |
InChI Key |
XKPKWVOJXLPLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2=CC(=C(C=C2)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


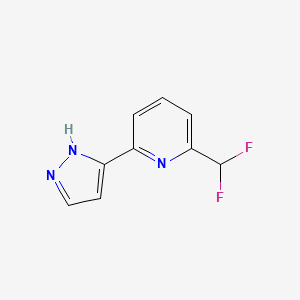
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
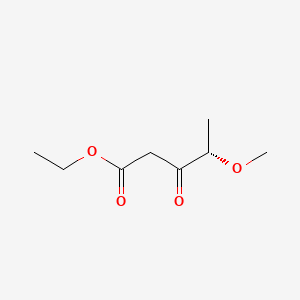

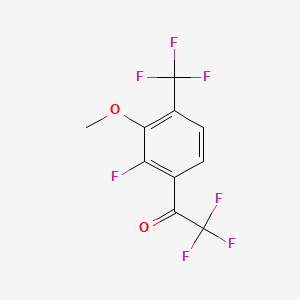
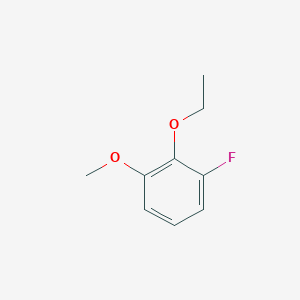
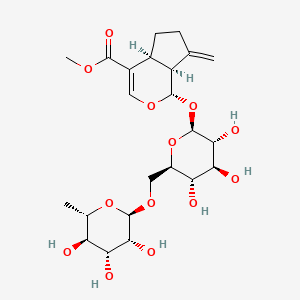
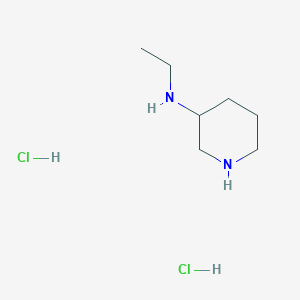
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
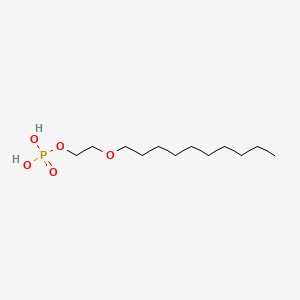
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)
